

# A Technical Guide to the Synthesis of Cleavable Antibody-Drug Conjugate Linkers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of cleavable linkers used in antibody-drug conjugates (ADCs). Cleavable linkers are critical components of ADCs, designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells. This guide details the synthetic routes, experimental protocols, and quantitative data for the major classes of cleavable linkers, offering a valuable resource for researchers in the field of targeted cancer therapy.

#### Introduction to Cleavable ADC Linkers

The efficacy of an ADC is highly dependent on the properties of its linker. The linker must be sufficiently stable to prevent premature drug release in the bloodstream, which could lead to systemic toxicity, while also allowing for efficient cleavage and payload release within the tumor microenvironment or inside the target cell.[1] Cleavable linkers achieve this by incorporating chemical bonds that are susceptible to cleavage by specific physiological triggers, such as low pH, high concentrations of reducing agents like glutathione, or the presence of specific enzymes.[2][3]

This guide focuses on three primary classes of cleavable linkers:

• Enzyme-Cleavable Linkers: Primarily peptide-based linkers and β-glucuronide linkers.



- pH-Sensitive Linkers: Most commonly utilizing a hydrazone bond.
- Disulfide Linkers: Cleaved in the presence of high intracellular glutathione concentrations.

### **Enzyme-Cleavable Linkers**

Enzyme-cleavable linkers are designed to be substrates for enzymes that are highly expressed in the lysosomal compartment of cells or within the tumor microenvironment.[4] This provides a targeted release mechanism, as the payload is liberated following ADC internalization and trafficking to the lysosome.[5]

#### Peptide Linkers (Cathepsin B-Cleavable)

Dipeptide linkers, particularly the valine-citrulline (Val-Cit) motif, are the most widely used enzyme-cleavable linkers in ADC development.[6] The Val-Cit dipeptide is efficiently cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[7][8] This cleavage releases the payload, often through a self-immolative spacer like p-aminobenzyl alcohol (PAB). [9]

A common strategy for synthesizing a Val-Cit-PAB linker involves a multi-step process, often culminating in a maleimide-functionalized linker ready for conjugation to a payload and subsequently to an antibody. A representative example is the synthesis of Maleimidocaproyl-Val-Cit-PABC-MMAE.[10]

Table 1: Summary of Synthetic Steps and Reported Yields for Mc-Val-Cit-PAB-MMAE[9][10]



Step	Description	Starting Materials	Key Reagents	Solvent	Reported Yield
1	Fmoc-Cit- PABOH Synthesis	Fmoc-L- Citrulline, 4- aminobenzyl alcohol	HATU, DIPEA	DMF	60-80%
2	Fmoc Deprotection	Fmoc-Cit- PABOH	Triethylamine	DMF	High
3	Dipeptide Formation	Cit-PABOH, Fmoc-Val- OSu	-	DMF	85-95%
4	Fmoc Deprotection & MMAE Coupling	Fmoc-Val-Cit- PABOH, MMAE	TBTU, HOBt, DIPEA	DMF	~70%
5	Maleimidocap roic Acid Activation	Maleimidocap roic acid	NHS, DCC	DCM	High
6	Final Linker- Payload Synthesis	NH2-Val-Cit- PAB-MMAE, MC-NHS ester	-	DMF	Good

Yields can vary depending on specific reaction conditions and scale.

This protocol describes an alternative, high-yielding synthesis of the Mc-Val-Cit-PABOH linker.

- Synthesis of Fmoc-Cit-PABOH (17):
  - To a solution of Fmoc-L-Citrulline (1.0 equiv) and 4-aminobenzyl alcohol (1.1 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (1.0 equiv).
  - Stir the reaction at room temperature for 12-16 hours.



- Purify the product by column chromatography to yield Fmoc-Cit-PABOH.
- Synthesis of Fmoc-Val-Cit-PABOH (8):
  - Dissolve Fmoc-Cit-PABOH (1.0 equiv) in DMF and add triethylamine (20 equiv). Stir at room temperature for 2 hours to remove the Fmoc group.
  - To the resulting solution, add Fmoc-Val-OSu (1.1 equiv) and stir at room temperature for 20 hours.
  - Purify the product by column chromatography to yield the dipeptide.
- Synthesis of Mc-Val-Cit-PABOH (1):
  - Deprotect Fmoc-Val-Cit-PABOH using the procedure described in step 2.
  - Couple the resulting dipeptide with maleimidocaproic acid N-hydroxysuccinimide ester (Mc-OSu) to obtain the final product.

This is a generalized protocol. For detailed reaction conditions and characterization, refer to the cited literature.

#### **β-Glucuronide Linkers**

 $\beta$ -Glucuronide linkers are cleaved by the lysosomal enzyme  $\beta$ -glucuronidase, which is abundant in lysosomes and overexpressed in some tumor types. These linkers are highly hydrophilic, which can help to reduce the aggregation of ADCs, particularly those with hydrophobic payloads.[2]

# pH-Sensitive Linkers (Hydrazone)

Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2] This pH differential provides a mechanism for targeted drug release following ADC internalization.

Table 2: Stability of a Silyl Ether-Based pH-Sensitive Linker[11]



Condition	Half-life (t <sub>1</sub> / <sub>2</sub> )
Human Plasma	> 7 days
pH 7.4	> 7 days
pH 5.5	~7 days (50% release)
pH 4.5	< 7 days (100% release)

- Prepare a stock solution of the ADC or linker-payload conjugate in DMSO.
- Dilute the stock solution into buffers of varying pH (e.g., pH 7.4, 6.5, and 5.5 phosphate buffers).
- Incubate the solutions at 37°C.
- At various time points, withdraw aliquots and analyze by HPLC to determine the percentage
  of the intact compound remaining and the amount of released payload.
- Calculate the half-life (t1/2) at each pH.

# **Disulfide Linkers (Glutathione-Sensitive)**

Disulfide linkers exploit the significantly higher concentration of glutathione (GSH), a reducing agent, inside cells (1-10 mM) compared to the bloodstream ( $\sim$ 5  $\mu$ M).[2] The disulfide bond in the linker is cleaved by GSH, releasing the payload. The stability of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to minimize premature cleavage.[2]

This protocol simulates the intracellular reducing environment to assess the cleavage of a disulfide linker.

- Materials:
  - Bioconjugate containing a disulfide linker.
  - Phosphate Buffered Saline (PBS), pH 7.4.



- Reduced Glutathione (GSH).
- LC-MS system for analysis.
- Procedure:
  - Prepare a stock solution of the bioconjugate in PBS (e.g., 1 mg/mL).
  - Freshly prepare a stock solution of GSH in PBS (e.g., 100 mM).
  - In a microcentrifuge tube, combine the bioconjugate solution with the GSH stock solution to a final GSH concentration of 1-10 mM.
  - Incubate the reaction mixture at 37°C.
  - At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  - Analyze the samples by LC-MS to quantify the intact bioconjugate and the released payload.

### **Experimental Workflows and Signaling Pathways**

The development and evaluation of cleavable linkers involve a series of well-defined experimental workflows. These workflows are crucial for characterizing the stability, cleavage kinetics, and overall efficacy of an ADC.

#### **ADC Internalization and Payload Release Pathway**

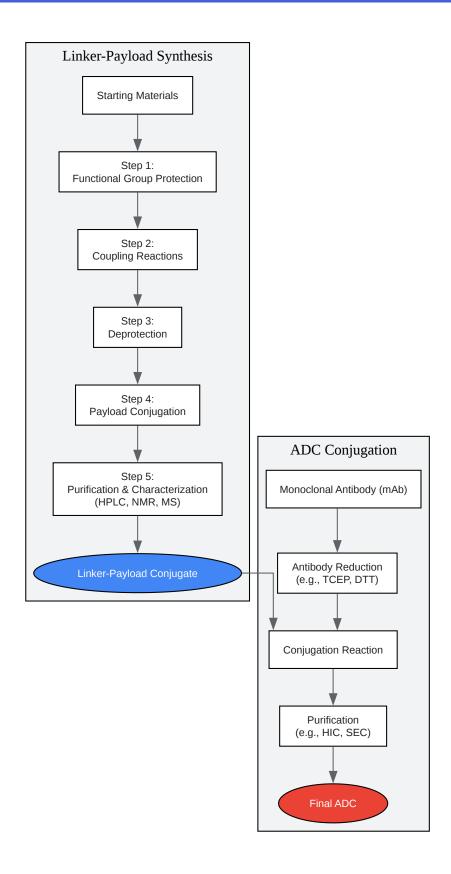




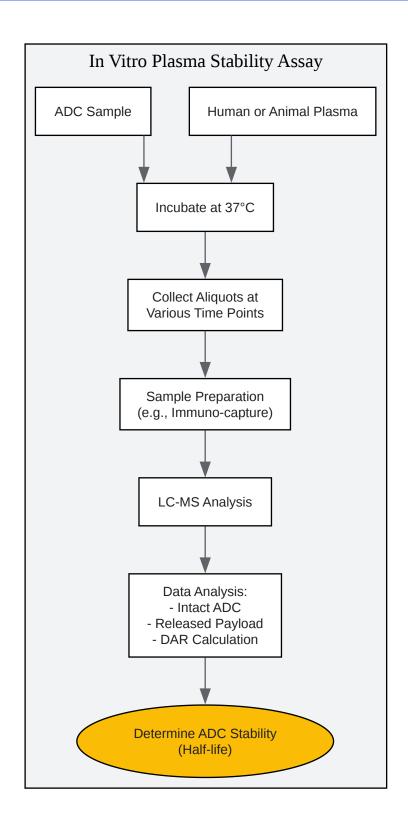












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